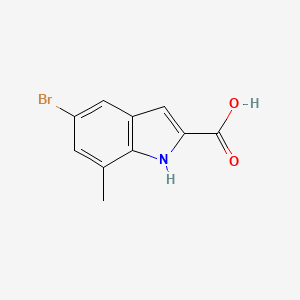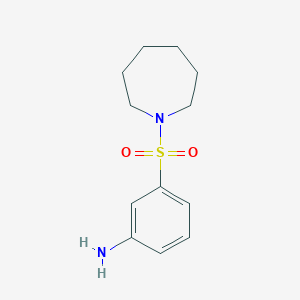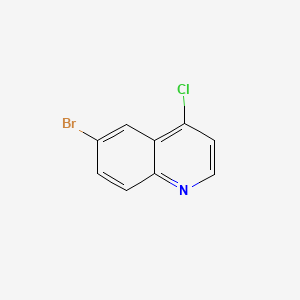
6-Brom-4-chlorchinolin
Übersicht
Beschreibung
6-Bromo-4-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN. It is a derivative of quinoline, characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: Used in the study of biological pathways and mechanisms.
Industry: Employed in the production of dyes, catalysts, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloroquinoline typically involves the reaction of 6-bromoquinolin-4-ol with phosphorus oxychloride. The process includes heating the mixture to reflux for several hours, resulting in the formation of the desired product . Another method involves using 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials, undergoing a three-step reaction to yield 6-Bromo-4-chloroquinoline .
Industrial Production Methods: For industrial-scale production, the method involving 4-bromaniline, ethyl propiolate, and phosphorus trichloride is preferred due to its higher yield and environmental friendliness. This method is suitable for large-scale production, offering a comprehensive yield of over 70% .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Phosphorus Oxychloride: Used in the synthesis of 6-Bromo-4-chloroquinoline from 6-bromoquinolin-4-ol.
Tri-chlorination Phosphorus: Utilized in the preparation method involving 4-bromaniline.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloroquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an intermediate in the synthesis of drugs that inhibit specific enzymes or receptors, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific derivative or application being studied.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-hydroxyquinoline: Another derivative of quinoline with similar applications in medicinal chemistry.
4-Chloro-6-fluoroquinoline: Known for its use in the synthesis of various pharmaceuticals.
8-Chloro-2-methylquinoline: Utilized in the production of dyes and other industrial chemicals.
Uniqueness: 6-Bromo-4-chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
IUPAC Name |
6-bromo-4-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJILYZMXTLCPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408689 | |
| Record name | 6-Bromo-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65340-70-7 | |
| Record name | 6-Bromo-4-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 6-bromo-4-chloroquinoline in the synthesis of complex molecules?
A1: 6-bromo-4-chloroquinoline serves as a versatile starting material for creating diverse chemical structures. The two halogen atoms (bromine and chlorine) offer different reactivities. This allows for sequential substitution reactions, enabling the controlled introduction of various chemical groups at specific positions on the quinoline core []. This is exemplified by its reaction with homophthalic anhydride to form tetracyclic compounds, as described in the first abstract [].
Q2: How does the reactivity of 6-bromo-4-chloroquinoline differ in the examples provided?
A2: In the research, 6-bromo-4-chloroquinoline is utilized in reactions targeting different positions on the molecule.
- Palladium-catalyzed reactions: The second abstract [] highlights the use of palladium catalysis, suggesting that the bromine atom is likely the primary site for substitution with amines and arylboronic acids.
- Tetracyclic compound formation: The reaction with homophthalic anhydride [] likely involves the 4-chloro group, as similar reactions are described for 4-chloroquinoline-5,8-dione.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
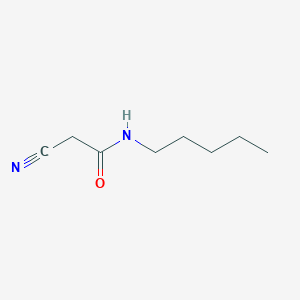
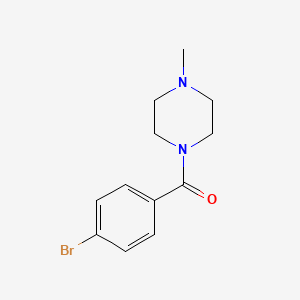
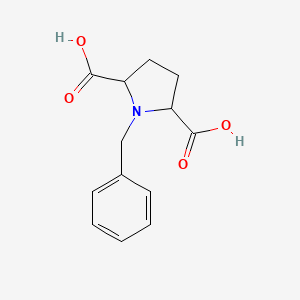

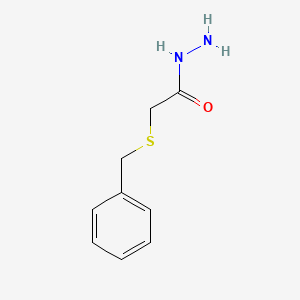
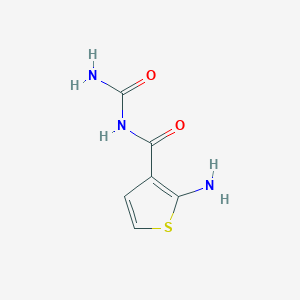
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)

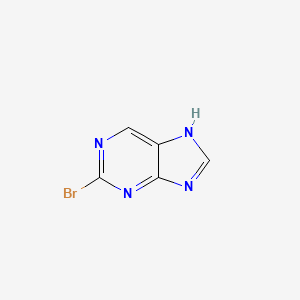
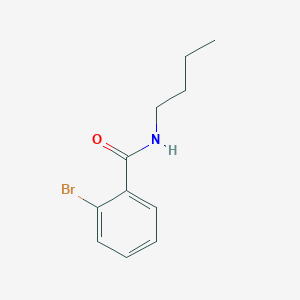
![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)
![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)
